molecular formula C14H17N3O5S B11260088 ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11260088
M. Wt: 339.37 g/mol
InChI Key: HRAJVRKCBPAIRE-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of ethyl 3-aminopyrazole-5-carboxylate with 4-ethoxybenzenesulfonyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Reaction Conditions::
  • Reactants: Ethyl 3-aminopyrazole-5-carboxylate , 4-ethoxybenzenesulfonyl chloride
  • Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
  • Temperature: Room temperature or slightly elevated
  • Catalyst: Base (e.g., triethylamine)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is essential.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: Key step in the synthesis

    Ester Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid

    Amide Formation: Sulfonamide group formation

Common Reagents and Conditions::

    Base: Used for deprotonation and nucleophilic attack

    Acid: For ester hydrolysis

    Thionyl Chloride: Converts carboxylic acid to acyl chloride

    Ammonia or Amine: For sulfonamide formation

Major Products:: The primary product is ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate .

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an antiviral, anti-inflammatory, and antitubercular agent

    Chemistry: Building block for designing novel derivatives

    Biology: Investigating its effects on cellular pathways

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate stands out for its unique structure, other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H17N3O5S/c1-3-21-11-7-5-10(6-8-11)17-23(19,20)13-9-12(15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)

InChI Key

HRAJVRKCBPAIRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC

Origin of Product

United States

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